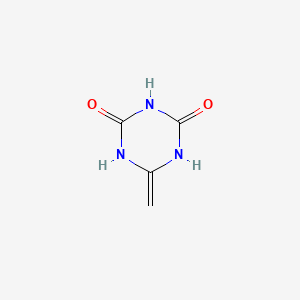

6-Methylidene-1,3,5-triazinane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

922179-92-8 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

6-methylidene-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |

InChI Key |

XJRJRORYYAVGCH-UHFFFAOYSA-N |

Canonical SMILES |

C=C1NC(=O)NC(=O)N1 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 6 Methylidene 1,3,5 Triazinane 2,4 Dione and Its Derivatives

Electrophilic Substitution Reactions at the Methylidene/Methyl Position

The reactivity of the methyl or methylidene group at the C6 position of the 1,3,5-triazinane-2,4-dione ring is significantly influenced by the electronic nature of the heterocyclic core. While an exocyclic double bond (methylidene group) is typically susceptible to electrophilic addition, the presence of two electron-withdrawing carbonyl groups within the triazine ring can modulate this reactivity. Research into the electrophilic substitution of related 6-methyl-1,3,5-triazine derivatives provides critical insights into the potential reactions at this position.

One of the most studied electrophilic reactions is nitration. The nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione has been shown to result in different products depending on the reaction conditions and the substituents on the triazine ring. researchgate.netresearchgate.net For instance, the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione can lead to the formation of 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane, indicating a complex reaction pathway that involves not only substitution at the methyl group but also potential ring cleavage. researchgate.net In contrast, the nitration of a related derivative, 2,4-dimethoxy-6-methyl-1,3,5-triazine (B1607329), can yield 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine, demonstrating that the methyl group can be fully substituted under certain conditions. researchgate.netresearchgate.net

These studies suggest that direct electrophilic attack on the methyl/methylidene group is a feasible but challenging reaction, often requiring harsh conditions and leading to a variety of products. The outcome is highly dependent on the stability of the triazine ring and the nature of the substituents.

| Starting Material | Reaction Conditions | Major Products | Reference |

|---|---|---|---|

| 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione | Nitration | 2,4,6-Trihydroxy-1,3,5-triazine (Cyanuric acid), Tetranitromethane | researchgate.net |

| 2,4-Dimethoxy-6-methyl-1,3,5-triazine | Nitration | 2,4-Dimethoxy-6-trinitromethyl-1,3,5-triazine or a furazan (B8792606) N-oxide derivative | researchgate.netresearchgate.net |

The exocyclic methylene (B1212753) group in 6-methylidene-1,3,5-triazinane-2,4-dione represents a site of unsaturation that can engage in several reaction pathways. Its reactivity is a balance between the typical reactions of a double bond and the electronic influence of the triazinane dione (B5365651) ring. Based on the reactivity of the analogous 6-methyl derivative, the pathway of electrophilic attack is prominent. researchgate.net

The formation of a trinitromethyl group from a methyl group implies a stepwise substitution pathway where the carbon atom becomes progressively more electrophilic. researchgate.net This suggests that the methyl group is likely deprotonated to form a carbanionic species, which then acts as a nucleophile, attacking the electrophile (e.g., nitronium ion). For the methylidene analogue, the pathway would likely involve electrophilic addition across the double bond, followed by elimination steps to regenerate aromaticity or lead to substituted products.

Exocyclic methylene species play a crucial role in forming reaction intermediates that dictate the final product distribution. In electrophilic reactions, the initial attack of an electrophile on the methylene carbon can lead to a cationic intermediate stabilized by the adjacent nitrogen atoms of the triazine ring.

In the case of the nitration of 6-methyl derivatives, the reaction is believed to proceed through intermediates where the methyl group is sequentially nitrated. researchgate.net This process involves the formation of mono-, di-, and finally trinitromethyl species. Each nitration step makes the remaining protons on the methyl carbon more acidic, facilitating their removal and subsequent reaction with the electrophile. These highly reactive intermediates are crucial in the transformation of the methyl group into a trinitromethyl group or in pathways leading to ring fragmentation. researchgate.netresearchgate.net

Nucleophilic Attack and Ring Transformations

The 1,3,5-triazinane-2,4-dione ring contains several electrophilic centers, primarily the carbonyl carbons, which are susceptible to nucleophilic attack. Such attacks can lead to a variety of outcomes, including the formation of addition products, ring-opening, or complete ring transformation.

The reactivity of the related 2,4,6-trichloro-1,3,5-triazine (TCT) provides a useful analogy. TCT undergoes sequential nucleophilic aromatic substitution (SNAr) reactions where the chlorine atoms are replaced by various nucleophiles. arkat-usa.org This substitution is temperature-dependent, with the first substitution occurring at 0°C, the second at room temperature, and the third requiring heating. arkat-usa.org While this compound lacks such leaving groups, the principle of nucleophilic attack on the ring carbons remains relevant.

A notable example of ring transformation is the rearrangement of related fused aryl[e] arkat-usa.orgnih.govdiazepinediones into 2,4-diamino-1,3,5-triazine derivatives. rsc.org This transformation proceeds through a hydrolytic ring-opening, initiated by nucleophilic attack of water, followed by a cyclocondensation to form the more stable triazine ring. rsc.org Computational studies on the reaction of 1,2,3-triazines with amidines have also identified the initial nucleophilic attack of the amidine on a ring carbon (C4) as the rate-limiting step in a sequence that leads to a new heterocyclic system. escholarship.org This underscores the importance of nucleophilic addition in initiating transformations of the triazine core.

Cyclization and Heterocyclization Reactions Involving Triazine Dione Moieties

The 1,3,5-triazine-2,4-dione moiety can serve as a versatile scaffold for the synthesis of more complex heterocyclic systems. These reactions can involve the functional groups attached to the triazine core or the ring itself, leading to fused or spiro-heterocycles.

The versatility of the 1,3,5-triazinane (B94176) skeleton is demonstrated in its use as a synthon in various cyclization reactions. For example, 1,3,5-triazinanes can react as C-N or C-N-C-N synthons in tandem cyclization reactions to generate different annulated products. researchgate.net Furthermore, the triazine core can be fused with other heterocyclic rings. The synthesis of imidazo[4,5-e]thiazolo[3,2-b]triazine derivatives illustrates how the triazine ring can be elaborated into a more complex, condensed heterocyclic system. beilstein-journals.org

The aforementioned ring transformation of a diazepinedione to a 2,4-diamino-1,3,5-triazine is another example of a heterocyclization process where the triazine dione moiety is the resulting product of a rearrangement. rsc.org Such reactions highlight the thermodynamic stability of the triazine ring, which can act as a driving force for these transformations. The development of synthetic methods for various condensed 1,2,4-triazines further attests to the broad interest in using triazine moieties as building blocks in medicinal and materials chemistry. researchgate.net

Fragmentation Reactions of 1,3,5-Triazinanes

The fragmentation of 1,3,5-triazinane rings is commonly studied using mass spectrometry and provides valuable information about the stability and bonding within the heterocyclic system. The fragmentation patterns are highly dependent on the nature and position of substituents on the ring.

Electron impact (EI) mass spectrometry studies of 5-substituted 1,3,5-triazin-2-ones have revealed several characteristic fragmentation pathways. arkat-usa.org In addition to the expected loss of substituents, these compounds exhibit a series of extrusion and ring-contraction processes. arkat-usa.org These complex fragmentations can result in the formation of smaller 3- and 4-membered ring fragments. A key intermediate in these pathways is often a resonance-stabilized even-electron ion, formed by the loss of a hydrogen atom from the molecular ion. arkat-usa.org

| Process | Description | Resulting Fragments | Reference |

|---|---|---|---|

| Loss of Substituent | Cleavage of the bond between the ring and a substituent at the N5 position. | Formation of a common cation at m/z 100 for all studied compounds. | arkat-usa.org |

| Extrusion/Ring-Contraction | Complex rearrangement involving the expulsion of small neutral molecules from the ring. | Formation of 3- and 4-membered heterocyclic ring fragments. | arkat-usa.org |

| Chemical Fragmentation | Fragmentation of the triazinane ring as part of a synthetic sequence. | Generation of formaldimines, which can be trapped in subsequent reactions. | researchgate.net |

| Photochemical Fragmentation | Decomposition of the ring upon UV photolysis, as seen in energetic materials like RDX. | Pathways include N-NO2 bond fission and elimination of HONO. | uhmreactiondynamics.orguhmreactiondynamics.org |

The fragmentation of 1,3,5-triazinanes is not limited to mass spectrometry. In synthetic chemistry, the controlled fragmentation of the triazinane ring is a key step in certain reactions. For example, the reaction of 1,3,5-triazinanes with phosphoryl diazomethanes proceeds through a sequence initiated by the fragmentation of the triazinane ring to generate formaldimines, which then react further to form 5-phosphoryl-1,2,3,4-tetrahydropyrimidines. researchgate.net This demonstrates that the triazinane ring can be selectively cleaved under specific chemical conditions to generate reactive intermediates for further synthesis.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 6-Methylidene-1,3,5-triazinane-2,4-dione, distinct signals are anticipated for the methylidene protons and the amine protons of the triazinane ring.

The two protons of the exocyclic methylidene group (=CH₂) are expected to be diastereotopic and should appear as two separate signals. Their chemical shift is significantly influenced by the adjacent electron-withdrawing nitrogen atoms of the triazinane ring. Vinylic protons typically resonate in the range of 4.5-6.5 ppm. libretexts.org The proximity to nitrogen atoms would likely shift these signals further downfield.

The protons attached to the nitrogen atoms (N-H) of the cyclic dione (B5365651) structure are expected to produce broad signals due to quadrupole broadening and chemical exchange. Their chemical shifts can vary widely depending on the solvent, concentration, and temperature, but typically appear in a broad region, often between 5.0 and 9.0 ppm for secondary amides or imides.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ) [ppm] | Expected Multiplicity |

| Methylidene (=CH₂) | 4.5 - 6.0 | Singlet (or two distinct singlets) |

| Amine (N-H) | 5.0 - 9.0 | Broad Singlet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum is expected to show three key signals corresponding to the carbonyl carbons, the olefinic carbons of the methylidene group, and the quaternary carbon of the triazine ring.

The two carbonyl carbons (C=O) at the C2 and C4 positions are within a cyclic imide-like environment. Carbonyl carbons in such systems are typically deshielded and are predicted to resonate in the range of 150-170 ppm.

The olefinic carbons of the methylidene group include the quaternary carbon (C6) of the triazine ring and the terminal methylene (B1212753) carbon (=CH₂). The C6 carbon, being attached to three nitrogen atoms, would be significantly deshielded. The terminal =CH₂ carbon is expected in the typical alkene region, likely between 100 and 120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ) [ppm] |

| Carbonyl (C2, C4) | 150 - 170 |

| Quaternary Olefinic (C6) | 140 - 160 |

| Methylene Olefinic (=CH₂) | 100 - 120 |

Two-Dimensional NMR Techniques (e.g., gHSQC, gHMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for confirming the molecular structure.

Gradient Heteronuclear Single Quantum Coherence (gHSQC): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. libretexts.orgcolumbia.edu A key correlation would be observed between the signals in the ¹H spectrum assigned to the methylidene protons (=CH₂) and the signal in the ¹³C spectrum corresponding to the terminal methylene carbon. The N-H protons would not show a correlation in a standard ¹H-¹³C HSQC.

Gradient Heteronuclear Multiple Bond Correlation (gHMBC): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton. libretexts.orgcolumbia.edu Predicted key gHMBC correlations would include:

Correlations from the methylidene protons (=CH₂) to the quaternary carbon (C6) of the triazine ring and potentially to the carbonyl carbons (C2 and C4).

Correlations from the N-H protons to the adjacent carbonyl carbons (C2, C4) and the quaternary C6 carbon.

These 2D NMR experiments would collectively provide definitive evidence for the proposed structure of this compound. ustc.edu.cnresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to N-H, C=O, C=C, and C-N bonds.

N-H Stretching: The N-H groups of the triazinane ring are expected to show stretching vibrations in the region of 3100-3400 cm⁻¹. The exact position and shape of the band can be influenced by hydrogen bonding.

C=O Stretching: The two carbonyl groups are a prominent feature. Cyclic imides often show two distinct C=O stretching bands due to symmetric and asymmetric vibrations, typically in the range of 1700-1780 cm⁻¹.

C=C Stretching: The exocyclic carbon-carbon double bond (=CH₂) should produce a stretching band around 1640-1680 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the ring are expected in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| C=O Stretch (Asymmetric) | 1730 - 1780 |

| C=O Stretch (Symmetric) | 1700 - 1740 |

| C=C Stretch | 1640 - 1680 |

| C-N Stretch | 1200 - 1400 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong IR signals, non-polar or symmetric bonds often produce strong signals in Raman spectra.

For this compound, the C=C stretching vibration of the methylidene group is expected to be a strong and characteristic band in the FT-Raman spectrum. mdpi.com The symmetric breathing vibrations of the triazinane ring are also often Raman-active and would appear in the fingerprint region. The symmetric C=O stretching vibration may also be observed. mdpi.com This technique would be particularly useful for confirming the presence of the exocyclic double bond.

Mass Spectrometry (MS) Characterization for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. While a specific mass spectrum for this compound is not available, the fragmentation of related triazine derivatives can provide insight into its expected behavior.

For instance, studies on substituted 1,3,5-triazin-2-ones reveal that fragmentation often involves the loss of substituents and can include ring-contraction processes. In the case of this compound, the molecular ion peak (M+) would confirm its molecular weight. Subsequent fragmentation would likely involve the loss of small, stable molecules such as carbon monoxide (CO), isocyanic acid (HNCO), or formaldehyde (B43269) (CH₂O) from the triazinane ring and the exocyclic methylene group. The precise fragmentation pathway would provide valuable information for confirming the compound's structure.

Table 1: Hypothetical Major Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]+ | Intact Molecule |

| [M - CO]+ | Loss of Carbon Monoxide |

| [M - HNCO]+ | Loss of Isocyanic Acid |

| [M - CH₂O]+ | Loss of Formaldehyde |

This table is predictive and based on the fragmentation patterns of similar heterocyclic compounds.

X-ray Diffraction Analysis of Triazine Dione Crystal Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Although the crystal structure of this compound has not been reported, analysis of other triazine derivatives offers a glimpse into its potential solid-state architecture. Crystal structures of various triazine compounds, including those with exocyclic substituents, have been determined. These studies frequently reveal planar or near-planar triazine rings. The crystal packing is often dominated by a network of intermolecular hydrogen bonds, typically involving the nitrogen and oxygen atoms of the triazine core. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in stabilizing the crystal lattice.

For this compound, a crystalline sample would allow for the determination of key structural parameters.

Table 2: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (e.g., C=O, C-N, C=C) | Internuclear distances |

| Bond Angles (e.g., N-C-N, O-C-N) | Angles between adjacent bonds |

| Intermolecular Interactions | Hydrogen bonding, π–π stacking |

This table outlines the type of data that would be obtained from an X-ray diffraction study.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are employed to model different aspects of molecular behavior.

Density Functional Theory (DFT) is a widely used method for investigating the geometric and electronic properties of triazine derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations can optimize molecular geometries to find the most stable arrangement of atoms. For triazine-based frameworks, DFT has been used to determine bond lengths and analyze the planarity and rigidity of the triazine ring. rsc.org Studies on related six-membered nitrogen heterocycles show that the electronic character of substituents significantly influences the ring's structure and electronic properties. acs.org

The electronic structure of triazine derivatives is often explored through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net For instance, in a computational study of tri-s-triazine-based molecules, DFT calculations were used to modulate the HOMO and LUMO energy levels through different substitution patterns. rsc.org These calculations are crucial for understanding the electronic characteristics that govern the potential applications of these compounds. rsc.org

Table 1: Illustrative DFT-Calculated Properties for a Generic Triazine Derivative (Note: This data is representative of typical DFT outputs for triazine systems and not specific to 6-Methylidene-1,3,5-triazinane-2,4-dione due to a lack of available literature.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 Debye | Measures molecular polarity |

| C=O Bond Length | 1.22 Å | Indicates double bond character |

| C-N Bond Length (ring) | 1.38 Å | Reflects ring aromaticity/strain |

Beyond DFT, other computational methods are also applied to study heterocyclic systems. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are based on first principles without empirical parameters, often providing high accuracy, though at a greater computational expense. researchgate.net

Semi-empirical methods, such as PM3 and AM1, offer a faster, albeit less accurate, alternative for geometry optimization and electronic structure calculations. griffith.edu.au These methods are particularly useful for screening large numbers of molecules or for preliminary analyses before employing more rigorous techniques. A comparative study on triazine derivative dyes found that the PM3 method was reasonably accurate for geometry optimizations of complex structures. griffith.edu.au

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of a molecule are crucial to its function. Computational methods are invaluable for exploring these aspects.

Conformational analysis of six-membered heterocycles is an active area of research, often focusing on the stability of different chair, boat, or envelope conformations. nih.govrsc.orgpsu.edu For substituted triazinane rings, computational studies can predict the preferred orientation (axial vs. equatorial) of substituents and the energy barriers between different conformers. DFT functionals that account for dispersion interactions, such as M06-2X, have been shown to be particularly reliable for predicting conformational energies in such systems. rsc.orgpsu.edu

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules like this compound, which can potentially exist in different keto-enol or amino-imino forms. DFT calculations have been successfully used to investigate the tautomeric equilibria of triazine derivatives. nih.govresearchgate.net These studies can determine the relative stability of different tautomers in both the gas phase and in solution, providing insights into which forms are likely to be biologically active. nih.govresearchgate.net For example, computational investigations of triazolinedione, a related heterocyclic dione (B5365651), have explored its tautomeric equilibria using HF, DFT, and MP2 methods. researchgate.net

Electron Density Distribution Analysis (e.g., Natural Orbital, Hirshfeld Analyses)

Analysis of electron density provides a deeper understanding of chemical bonding and intermolecular interactions. Natural Bond Orbital (NBO) analysis is used to study charge transfer between different parts of a molecule. rsc.org

Table 2: Example of Hirshfeld Surface Analysis Data for a Crystalline Triazine Derivative (Note: This table illustrates the type of data obtained from Hirshfeld analysis and is based on findings for related triazine compounds.)

| Intermolecular Contact | Contribution (%) | Description |

| H···H | 35-60% | Represents van der Waals interactions |

| O···H / H···O | 7-37% | Indicates the presence of hydrogen bonding |

| N···H / H···N | 8-19% | Suggests hydrogen bonding involving nitrogen |

| C···H / H···C | 6-16% | Represents weaker C-H···π or other interactions |

| C···C | ~1.6% | Can indicate π-π stacking interactions |

Synthesis and Reactivity of Advanced Triazine Dione Systems

Polynitromethyl-1,3,5-triazine Derivatives

The chemistry of polynitromethyl-1,3,5-triazines, which incorporates highly energetic groups like dinitromethyl or trinitromethyl fragments into the heterocyclic ring, has garnered significant interest for its potential application as energetic materials. researchgate.net The synthesis of these compounds is a specialized area within triazine chemistry, which has been explored for over a century. researchgate.net

Research in this field has led to the development of novel fused N-heterocyclic frameworks, such as polynitro-functionalized dipyrazolo-1,3,5-triazinanes. nih.gov Unlike the distorted chair conformation of traditional energetic materials like 1,3,5-trinitro-1,3,5-triazinane (RDX), these fused systems exhibit nearly planar backbones. This planarity contributes to enhanced molecular stability and higher crystal densities. nih.gov For instance, certain polynitro-functionalized dipyrazolo-1,3,5-triazinane derivatives have shown remarkably high crystal densities, reaching up to 1.990 g/cm³ at 150 K, which is among the highest for triazinane-based energetic compounds. nih.gov

The synthetic strategies often involve multi-step reactions to introduce the polynitromethyl groups onto the triazine ring. These derivatives are of interest not only as energetic materials but also as potentially biologically active compounds. researchgate.net The reactivity of these systems is dominated by the energetic functional groups; for example, the reaction of a triazine derivative bearing a trinitromethyl group with water can lead to the opening of the triazine ring while preserving the trinitromethyl group in the final product. researchgate.net

| Compound Class | Key Structural Feature | Noteworthy Property | Reference |

|---|---|---|---|

| Polynitromethyl-1,3,5-triazines | Dinitromethyl or trinitromethyl substituents | Potential as energetic materials | researchgate.net |

| Polynitro-functionalized dipyrazolo-1,3,5-triazinanes | Fused pyrazole (B372694) and triazinane rings with nitro groups | High crystal densities (up to 1.990 g/cm³) and thermal stability | nih.gov |

Functionalized Triazine Core Compounds

The functionalization of the 1,3,5-triazine (B166579) core is most commonly achieved using 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride, as the starting material. mdpi.com Its three chlorine atoms can be substituted sequentially by various nucleophiles in a controlled manner, which is a key advantage in synthesizing a diverse range of derivatives. nih.govmdpi.com

The stepwise nucleophilic substitution is managed by carefully controlling the reaction temperature. The first substitution typically occurs at low temperatures around 0°C, the second at room temperature, and the third requires elevated temperatures, often at the solvent's boiling point. mdpi.comnih.gov This differential reactivity allows for the precise and selective introduction of different functional groups onto the triazine ring.

A variety of synthetic methods, including conventional heating, microwave-assisted, and sonochemical protocols, have been developed to enhance reaction efficiency and align with the principles of green chemistry. mdpi.comnih.govchim.it For example, microwave irradiation has proven effective for the replacement of the third chlorine atom, often resulting in cleaner reactions and higher yields in shorter timeframes. chim.it Sonochemical methods, using water as a solvent, can yield triazine derivatives in as little as five minutes with yields often exceeding 75%. nih.gov

Common nucleophiles used for functionalization include amines, anilines, and morpholine, leading to a wide array of substituted triazines. nih.gov

| Synthetic Method | Typical Conditions | Advantages | Yield Range | Reference |

|---|---|---|---|---|

| Stepwise Nucleophilic Substitution (Conventional) | 1st Cl at 0°C, 2nd Cl at RT, 3rd Cl at 70-100°C | Controlled introduction of different nucleophiles | Varies | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | DMF solvent, TBAB catalyst, 150 seconds | Rapid, efficient, high yields | Up to 88% | mdpi.com |

| Sonochemical Synthesis | Water solvent, Na₂CO₃ base, TBAB catalyst, 5 minutes | Fast, environmentally friendly, high yields | >75% | nih.gov |

| Three-Component Reaction | Arylaldehydes, thiourea, orthoformates in DMF at 80°C | One-pot synthesis, catalyst-free | Moderate to good | nih.gov |

Fused Heterocyclic Systems Derived from Triazine Diones

The 1,3,5-triazine dione (B5365651) core serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. These reactions typically involve the cyclocondensation of a substituted triazine with other bifunctional reagents to build additional rings onto the triazine framework.

One example is the synthesis of the novel 3,8-disubstituted-5H-pyrimido[5',4':5,6] researchgate.netnih.govthiazino[3,2-e] researchgate.netnih.govnih.govtriazine ring system. This is achieved through the cyclocondensation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with an appropriate 5-amino-6-methylpyrimidine-4-thiol. The resulting fused compounds can be further functionalized, for instance, by nucleophilic substitution of a chlorine atom introduced by treatment with phosphorous oxychloride.

Another synthetic strategy involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles to construct 1,2,3-triazole-fused pyrazines and pyridazines. Furthermore, a novel imidazo[4′,5′:3,4]pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazine-4,8-dione heterocyclic system has been synthesized in a four-step process starting from 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one.

These synthetic approaches demonstrate the utility of triazine diones as precursors for a variety of polycyclic aromatic compounds with diverse structures and potential applications.

Star-Shaped Molecules Incorporating 1,3,5-Triazine Cores

Star-shaped molecules based on a central 1,3,5-triazine core represent a significant area of research, with applications in materials science and medicinal chemistry. rsc.org The synthesis of these architecturally complex molecules generally starts from 2,4,6-trichloro-1,3,5-triazine, leveraging the sequential displacement of its chlorine atoms by various nucleophiles. rsc.org

This strategy allows for the construction of a central core linked to three "arms," which can be identical or different, leading to a wide variety of star-shaped structures. These arms often consist of heterocyclic systems or other functional moieties. For example, novel star-shaped compounds have been synthesized by linking the s-triazine core to hexahydroacridinediones, pyrimido[4,5-b]quinolones, and various other heterocyclic systems through Michael and Hantzsch reactions.

The synthesis of these molecules often involves preparing a versatile precursor, such as 2,4,6-tris(4-formylphenoxy)benzaldehyde, which can then be reacted further to build the desired arms. The incorporation of different heterocyclic systems into the molecular structure is intended to combine the pharmacological and physical properties of the individual components. The development of new synthetic methodologies continues to expand the variety of accessible star-shaped molecules with potentially enhanced photophysical and pharmacological properties.

Synthetic Applications in Organic Chemistry

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

There is no available data describing the use of 6-Methylidene-1,3,5-triazinane-2,4-dione as a synthetic intermediate or a building block for constructing more complex molecular architectures.

Participation in Catalyst-Free Reactions

No documented instances of this compound participating in catalyst-free reactions have been found in the scientific literature.

Applications in the Synthesis of Other Heterocyclic Compounds

There is no information available regarding the application of this compound in the synthesis of other heterocyclic structures.

Table of Compounds Mentioned

Since no specific reactions or compounds related to the synthetic applications of this compound could be discussed, a table of related compounds is not applicable.

Q & A

Q. What are the standard synthetic routes for 6-Methylidene-1,3,5-triazinane-2,4-dione, and what are their limitations?

The compound is typically synthesized via reactions involving thioureas, carboxylic acids, and catalysts like FeCl₃·6H₂O. Traditional methods often suffer from toxic solvents (e.g., CH₂Cl₂), long reaction times, and low yields. For example, reactions of 1-arylthioureas with aliphatic carboxylic acids under FeCl₃ catalysis yield triazinane derivatives but require rigorous optimization to mitigate byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and methylidene groups. Infrared (IR) spectroscopy identifies carbonyl and thiocarbonyl stretches. X-ray crystallography resolves stereochemical ambiguities, particularly in cases of tautomerism or crystal packing effects .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

The compound should be stored in airtight containers under inert gas (e.g., N₂) at low temperatures (4°C) to prevent oxidation or hydrolysis. Moisture-sensitive derivatives require desiccants, and exposure to light should be minimized to avoid photodegradation .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve the yield and selectivity of this compound synthesis?

Systematic screening of Lewis (e.g., FeCl₃, AlCl₃) and Brønsted acids (e.g., PTSA) can identify optimal catalysts. Reaction parameters (temperature, solvent polarity) should be adjusted using Design of Experiments (DoE) to maximize yield. For instance, FeCl₃·6H₂O at 80°C in acetonitrile improves regioselectivity compared to solvent-free conditions .

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

Full factorial designs (e.g., 2³ designs) test variables like catalyst loading, temperature, and stoichiometry. Response surface methodology (RSM) models interactions between parameters, enabling identification of optimal conditions with minimal experimental runs. This approach reduces resource consumption while improving reproducibility .

Q. What methodologies are recommended to resolve contradictions in reported reaction yields for this compound synthesis across different studies?

Cross-validation of protocols (e.g., reagent purity, catalyst activation) is essential. Analytical techniques like HPLC-MS can quantify impurities affecting yields. Meta-analyses of published data, combined with controlled replication studies, help isolate variables responsible for discrepancies .

Q. How can computational chemistry tools predict the reactivity and stability of this compound under varying conditions?

Density Functional Theory (DFT) calculations assess thermodynamic stability of tautomers and reaction intermediates. Molecular Dynamics (MD) simulations predict solvation effects and degradation pathways. Software like Gaussian or ORCA can model electronic transitions influencing photostability .

Q. What experimental strategies can elucidate the biological interaction mechanisms of this compound with target enzymes?

Fluorescence polarization assays quantify binding affinity to enzymes like kinases or hydrolases. X-ray co-crystallography reveals structural interactions at active sites. Molecular docking (e.g., AutoDock Vina) predicts binding poses, guiding mutagenesis studies to validate key residues .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

Replace halogenated solvents (e.g., CH₂Cl₂) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems using immobilized Fe³⁺ on silica gel reduce metal leaching. Microwave-assisted synthesis shortens reaction times and improves energy efficiency .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

High-Performance Liquid Chromatography (HPLC) with C18 columns resolves polar byproducts. Centrifugal partition chromatography (CPC) avoids stationary-phase interactions that degrade labile compounds. Simulated Moving Bed (SMB) systems enable continuous purification at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.